N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide
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Overview
Description
N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide is a chemical compound with the molecular formula C9H10N2O5S It is characterized by the presence of a methanesulfonyl group and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(Methanesulfonyl)-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(Methanesulfonyl)-2-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and methanesulfonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
4-Nitroacetanilide: Similar structure but without the methanesulfonyl group, leading to different chemical properties and reactivity.
Methanesulfonamide: Contains the methanesulfonyl group but lacks the nitrophenyl and acetamide moieties.
Uniqueness
N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54029-50-4 |
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Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-(4-methylsulfonyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O5S/c1-6(12)10-8-4-3-7(17(2,15)16)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI Key |
SIVNUUNPXWLKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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